molecular formula C46H84NO8P B570728 1-Stearoyl-2-Arachidonoyl PC-d8

1-Stearoyl-2-Arachidonoyl PC-d8

Cat. No.: B570728
M. Wt: 818.2 g/mol
InChI Key: PSVRFUPOQYJOOZ-WHAFDBSCSA-N
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Description

1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC is a deuterium-labeled phospholipid. It is a derivative of 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC, where hydrogen atoms are replaced with deuterium. This compound is used as an internal standard for the quantification of its non-deuterated counterpart in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Mechanism of Action

Target of Action

The primary targets of 1-Stearoyl-2-Arachidonoyl PC-d8 are Protein Kinase C (PKC) and Cyclooxygenase (COX-2) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .

Mode of Action

This compound, as a diacyl glycerol (DAG), allosterically activates PKC . This activation affects cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . It also activates transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels . As a substrate for COX-2, it mediates signaling and is the preferred substrate for the 85 kDa cytosolic phospholipase .

Biochemical Pathways

The activation of PKC and COX-2 by this compound leads to the regulation of various biochemical pathways. These include pathways involved in cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . The regulation of intracellular free calcium levels also impacts numerous cellular processes .

Result of Action

The activation of PKC and COX-2 by this compound can lead to a variety of cellular effects. These include changes in cell growth, development, survival, and apoptosis, as well as potential roles in carcinogenesis and metastasis . The regulation of intracellular free calcium levels can also have wide-ranging effects on cellular function .

Preparation Methods

The synthesis of 1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC involves the incorporation of deuterium into the moleculeThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Chemical Reactions Analysis

1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the unsaturated bonds in the arachidonic acid moiety.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phosphatidylcholine group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated derivatives .

Scientific Research Applications

Metabolic Studies

SAPC-d8 is utilized in metabolic labeling experiments to trace lipid metabolism and dynamics within cells. The deuterium labeling allows for precise tracking using mass spectrometry techniques.

  • Case Study : A study demonstrated the use of SAPC-d8 in tracing the synthesis and degradation pathways of phospholipids in cell cultures. The results indicated that SAPC-d8 could effectively label cellular membranes, allowing researchers to measure turnover rates of membrane lipids under various physiological conditions .

Lipid Signaling Research

The compound plays a crucial role in studying lipid signaling pathways, particularly those involving arachidonic acid derivatives, which are vital for inflammatory responses and cellular signaling.

  • Case Study : Research focusing on diacylglycerol lipase activity used SAPC-d8 as a substrate to investigate the kinetics of lipid signaling molecules. The findings revealed that the incorporation of deuterated lipids improved the detection sensitivity of mass spectrometry methods for analyzing lipid metabolites .

Drug Development and Pharmacology

SAPC-d8 is increasingly being used in pharmacological studies to evaluate drug interactions with lipid membranes and their effects on cellular uptake mechanisms.

  • Case Study : In a pharmacokinetic study, SAPC-d8 was employed to assess how certain drugs affect membrane fluidity and permeability. The study highlighted that drugs interacting with lipid membranes could alter the pharmacodynamics of therapeutic agents significantly .

Data Tables

Application AreaDescriptionKey Findings
Metabolic StudiesTracing lipid metabolismEffective labeling of cellular membranes
Lipid SignalingInvestigating signaling pathwaysImproved detection sensitivity in mass spectrometry
Drug DevelopmentEvaluating drug-membrane interactionsSignificant alterations in drug pharmacodynamics

Comparison with Similar Compounds

1-Stearoyl-2-Arachidonoyl-d8-sn-glycero-3-PC is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC. Similar compounds include:

Biological Activity

Overview

1-Stearoyl-2-Arachidonoyl PC-d8, a deuterium-labeled phospholipid, is a derivative of 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-phosphocholine (PC). This compound is primarily utilized in scientific research as an internal standard for quantifying its non-deuterated counterpart in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Its biological activity is significant due to its interaction with key enzymes and pathways involved in cellular signaling, inflammation, and metabolism.

Target Proteins

The primary targets of this compound include:

  • Protein Kinase C (PKC) : This enzyme plays a crucial role in various cellular processes, including growth, differentiation, and apoptosis. The compound acts as an allosteric activator of PKC, enhancing its activity in response to diacylglycerol (DAG) levels .
  • Cyclooxygenase (COX-2) : Involved in the synthesis of prostaglandins from arachidonic acid, COX-2 is associated with inflammation and pain responses. The activation of COX-2 by this compound contributes to the generation of pro-inflammatory mediators .

Biochemical Pathways

The activation of PKC and COX-2 leads to the modulation of several biochemical pathways:

  • Cell Growth and Survival : By influencing PKC activity, the compound affects pathways related to cell proliferation and survival.
  • Apoptosis : Changes in PKC signaling can lead to alterations in apoptotic processes, impacting cancer progression and treatment responses.
  • Carcinogenesis and Metastasis : The compound's role in enhancing COX-2 activity suggests potential implications in cancer biology, particularly concerning tumorigenesis .

Cellular Effects

This compound influences various cellular functions through its effects on cell signaling pathways:

  • Gene Expression : The compound modulates gene expression by activating transcription factors involved in inflammation and cell survival.
  • Cellular Metabolism : It affects lipid metabolism and the generation of bioactive lipids, thereby influencing energy homeostasis within cells .

Case Studies

A study highlighted the specificity of arachidonoyl-containing substrates for certain enzymes. It demonstrated that mutations affecting the substrate binding site significantly reduced enzymatic activity against arachidonoyl substrates, emphasizing the importance of acyl chain specificity in lipid metabolism . This specificity is crucial for understanding how this compound interacts with metabolic pathways.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its non-deuterated counterpart:

PropertyThis compound1-Stearoyl-2-Arachidonoyl PC
Deuterium LabelingYesNo
Primary TargetsPKC, COX-2PKC, COX-2
Role in InflammationYesYes
Use as Internal StandardYesNo
Impact on Gene ExpressionSignificantSignificant

Properties

IUPAC Name

[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i14D,16D,20D,22D,25D,27D,31D,33D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRFUPOQYJOOZ-WHAFDBSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C)/[2H])/[2H])/[2H])/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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